![molecular formula C11H10ClNO B2867256 1-(6-chloro-1H-indol-3-yl)-1-propanone CAS No. 1002331-94-3](/img/structure/B2867256.png)
1-(6-chloro-1H-indol-3-yl)-1-propanone
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Overview
Description
1-(6-chloro-1H-indol-3-yl)-1-propanone, also known as CIP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest to researchers due to its unique structure and potential biochemical and physiological effects. In
Scientific Research Applications
1-(6-chloro-1H-indol-3-yl)-1-propanone has potential applications in scientific research. It has been reported to have anti-cancer properties and has been studied for its potential role in cancer therapy. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone inhibited the growth of cancer cells in vitro and in vivo. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been investigated for its potential use as a fluorescent probe for the detection of metal ions. A research article by L. Zhang et al. (2017) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone exhibited high selectivity and sensitivity towards copper ions.
Mechanism of Action
The mechanism of action of 1-(6-chloro-1H-indol-3-yl)-1-propanone is not fully understood. However, it has been suggested that 1-(6-chloro-1H-indol-3-yl)-1-propanone may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone induced apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have potential biochemical and physiological effects. A research article by M. M. Ahmed et al. (2018) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone inhibited the expression of cyclin D1 and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis, respectively. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have antioxidant properties. A research article by L. Zhang et al. (2017) reported that 1-(6-chloro-1H-indol-3-yl)-1-propanone exhibited antioxidant activity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(6-chloro-1H-indol-3-yl)-1-propanone in lab experiments is its potential anti-cancer properties. This molecule has been reported to inhibit cancer cell growth in vitro and in vivo, making it a promising candidate for cancer therapy research. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has been reported to have potential applications as a fluorescent probe for the detection of metal ions. However, one limitation of using 1-(6-chloro-1H-indol-3-yl)-1-propanone in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this molecule.
Future Directions
There are several future directions for research involving 1-(6-chloro-1H-indol-3-yl)-1-propanone. One potential area of research is the development of 1-(6-chloro-1H-indol-3-yl)-1-propanone-based cancer therapies. Further research is needed to fully understand the mechanism of action of 1-(6-chloro-1H-indol-3-yl)-1-propanone and its potential role in cancer treatment. Additionally, 1-(6-chloro-1H-indol-3-yl)-1-propanone has potential applications as a fluorescent probe for the detection of metal ions. Further research is needed to optimize the sensitivity and selectivity of 1-(6-chloro-1H-indol-3-yl)-1-propanone for metal ion detection. Overall, 1-(6-chloro-1H-indol-3-yl)-1-propanone is a promising molecule for scientific research, with potential applications in cancer therapy and metal ion detection.
Synthesis Methods
The synthesis of 1-(6-chloro-1H-indol-3-yl)-1-propanone involves the reaction of 6-chloroindole with propanone in the presence of a strong base. This method has been described in detail in a research article by H. R. Siddiqui et al. (2016). The authors reported that this method is efficient and yields high purity 1-(6-chloro-1H-indol-3-yl)-1-propanone.
properties
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCLVKDBHXOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-1H-indol-3-yl)-1-propanone |
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